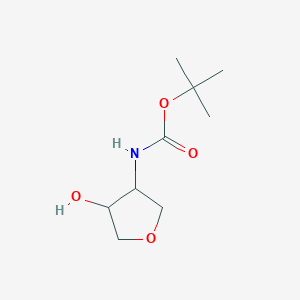
tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate, a compound characterized by its unique structural attributes, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, interactions, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C9H17N1O4, with a molecular weight of approximately 201.27 g/mol. The compound features a tert-butyl group attached to a carbamate functional group linked to a tetrahydrofuran ring, which contributes to its stability and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacterial strains, suggesting its utility as an antimicrobial agent.
- Antitumor Activity : Initial findings indicate that it may have cytotoxic effects on cancer cell lines, although further research is required to elucidate the precise mechanisms involved.
Biological Interactions
Research has highlighted several key interactions of this compound with biological molecules:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing various biochemical processes.
- Receptor Binding : Interaction studies have indicated a possible binding affinity for certain receptors, which could mediate its biological effects.
Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Acinetobacter baumannii and Pseudomonas aeruginosa , both notorious for their resistance to conventional antibiotics. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Acinetobacter baumannii | 32 |
| Pseudomonas aeruginosa | 64 |
Antitumor Activity
In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines revealed promising results:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 15.4 |
| MCF-7 (Breast Cancer) | 20.3 |
| A549 (Lung Cancer) | 18.5 |
These results indicate that the compound possesses significant antitumor potential, warranting further investigation into its mechanisms of action.
Discussion
The biological activity of this compound suggests that it could serve as a valuable scaffold in drug development. Its ability to modulate enzyme activity and interact with receptors positions it as a candidate for further research in therapeutic applications.
Propiedades
IUPAC Name |
tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIADDJLFYFDGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














